molecular formula C18H19NO4 B1235604 (1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one CAS No. 72785-19-4

(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one

Cat. No.: B1235604
CAS No.: 72785-19-4
M. Wt: 313.3 g/mol
InChI Key: CZFLZQNGKYPMPO-YVBNGIEESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one involves several steps, starting from hydrocodone. The key steps include the formation of the epoxide groups at the 7,8 positions. Industrial production methods often involve the use of biocatalysts, such as recombinant hydroxysteroid dehydrogenases, to achieve the desired stereochemistry . These biocatalysts are engineered to enhance the efficiency and selectivity of the reactions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are related to the modulation of pain signals .

Comparison with Similar Compounds

(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one is unique due to its dual epoxide groups and its specific stereochemistry. Similar compounds include:

    Hydrocodone: A widely used opioid analgesic with a similar core structure but lacking the epoxide groups.

    Oxycodone: Another opioid analgesic with structural similarities but different functional groups.

    Codeine: A less potent opioid with a simpler structure

These compounds share some pharmacological properties but differ in their potency, side effects, and specific applications.

Properties

CAS No.

72785-19-4

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one

InChI

InChI=1S/C18H19NO4/c1-19-6-5-18-11-8-3-4-10(21-2)14(11)23-17(18)13(20)16-15(22-16)12(18)9(19)7-8/h3-4,9,12,15-17H,5-7H2,1-2H3/t9-,12-,15?,16?,17+,18-/m1/s1

InChI Key

CZFLZQNGKYPMPO-YVBNGIEESA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C6C4O6

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C6C4O6

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C6C4O6

Synonyms

7,8-EDHCDO
7,8-epoxydihydrocodeinone
7beta,8beta-epoxydihydrocodeinone

Origin of Product

United States

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